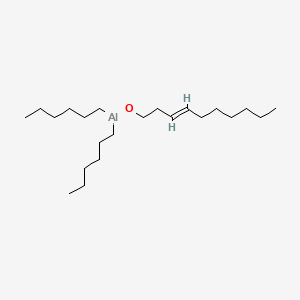
Aluminum, ((3E)-3-decen-1-olato)dihexyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminum, ((3E)-3-decen-1-olato)dihexyl- is a complex organometallic compound that features aluminum coordinated with a decen-1-olato ligand and two hexyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Aluminum, ((3E)-3-decen-1-olato)dihexyl- typically involves the reaction of aluminum alkyls with decen-1-ol. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the aluminum compound. The general reaction scheme can be represented as follows:
AlR3+Decen-1-ol→Al(Decen-1-olato)R2+RH
where R represents the hexyl group. The reaction conditions often include low temperatures and the use of solvents such as toluene or hexane to facilitate the reaction and stabilize the product.
Industrial Production Methods
Industrial production of Aluminum, ((3E)-3-decen-1-olato)dihexyl- may involve large-scale batch or continuous flow processes. The key considerations in industrial synthesis include maintaining an inert atmosphere, controlling reaction temperatures, and ensuring the purity of reactants to achieve high yields and product quality.
化学反応の分析
Types of Reactions
Aluminum, ((3E)-3-decen-1-olato)dihexyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and other oxidation products.
Reduction: It can be reduced under specific conditions to yield aluminum metal and reduced organic products.
Substitution: The decen-1-olato ligand can be substituted with other ligands, leading to the formation of new organometallic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Ligand exchange reactions can be facilitated by using ligands with higher binding affinities or by applying heat.
Major Products Formed
Oxidation: Aluminum oxide and various organic oxidation products.
Reduction: Aluminum metal and reduced organic compounds.
Substitution: New organometallic compounds with different ligands.
科学的研究の応用
Aluminum, ((3E)-3-decen-1-olato)dihexyl- has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in polymerization reactions and cross-coupling reactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and composites.
作用機序
The mechanism of action of Aluminum, ((3E)-3-decen-1-olato)dihexyl- involves its ability to coordinate with various substrates and facilitate chemical transformations. The aluminum center acts as a Lewis acid, activating substrates and promoting reactions through coordination and electron transfer processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
- Aluminum tri-sec-butoxide
- Aluminum isopropoxide
- Aluminum ethoxide
Comparison
Aluminum, ((3E)-3-decen-1-olato)dihexyl- is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. Compared to other aluminum alkoxides, it offers different solubility, stability, and catalytic activity, making it suitable for specialized applications in organic synthesis and materials science.
特性
CAS番号 |
68900-78-7 |
|---|---|
分子式 |
C22H45AlO |
分子量 |
352.6 g/mol |
IUPAC名 |
[(E)-dec-3-enoxy]-dihexylalumane |
InChI |
InChI=1S/C10H19O.2C6H13.Al/c1-2-3-4-5-6-7-8-9-10-11;2*1-3-5-6-4-2;/h7-8H,2-6,9-10H2,1H3;2*1,3-6H2,2H3;/q-1;;;+1/b8-7+;;; |
InChIキー |
UUZQZFYFIKBACX-SYVONOGFSA-N |
異性体SMILES |
CCCCCC/C=C/CCO[Al](CCCCCC)CCCCCC |
正規SMILES |
CCCCCCC=CCCO[Al](CCCCCC)CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


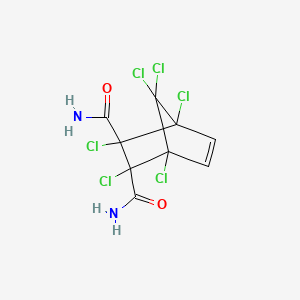
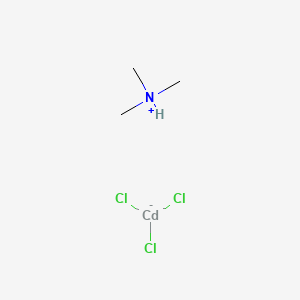
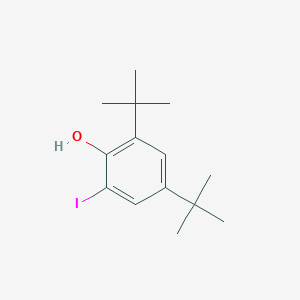
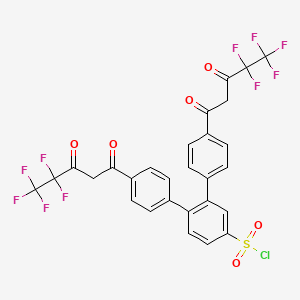
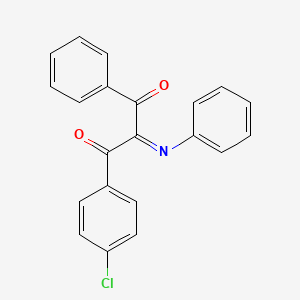
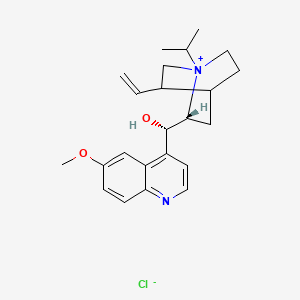
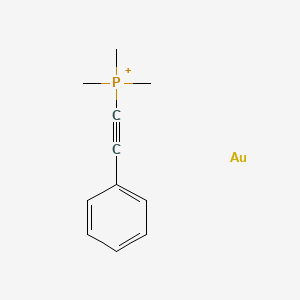
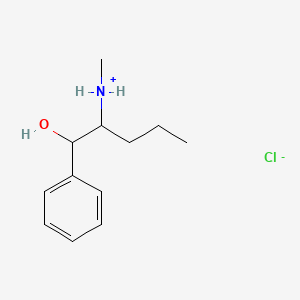
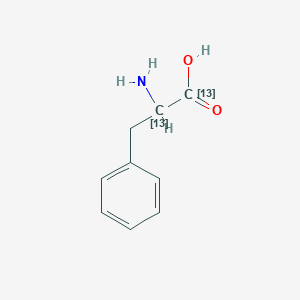
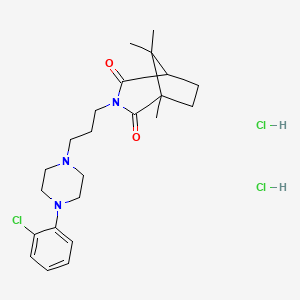
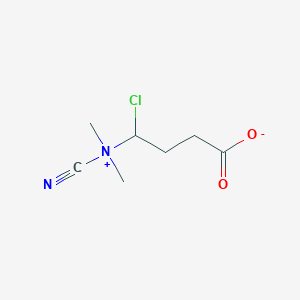
![4,7-Methano-1,3-dioxolo[4,5-E][1,2]oxazepine](/img/structure/B13784296.png)
![[2-(3-Bromo-phenyl)-ethyl]-(4-trifluoromethyl-pyridin-2-yl)-amine](/img/structure/B13784312.png)
![2-[(4-Chlorophenyl)azo]-1h-imidazole](/img/structure/B13784316.png)
